![molecular formula C13H21N3 B1491639 1-Ethyl-3-(piperidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2098008-43-4](/img/structure/B1491639.png)
1-Ethyl-3-(piperidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Overview
Description
Pyrazoles, which include compounds like the one you mentioned, are a type of heterocyclic aromatic organic compound. They consist of a 5-membered ring with three carbon atoms and two adjacent nitrogen atoms . Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, the condensation of an ethylenic ketone with p-(4-(tert-butyl)phenyl) hydrazine in the presence of copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate as catalysts can lead to the formation of a pyrazoline .Molecular Structure Analysis
The molecular structure of pyrazoles is a 5-membered ring with three carbon atoms and two adjacent nitrogen atoms . One nitrogen atom bears a hydrogen atom (pyrrole type), and the other is a pyridine type nitrogen .Chemical Reactions Analysis
Pyrazoles can undergo various chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles .Physical And Chemical Properties Analysis
Pyrazoles are generally white or colorless solids that are highly soluble in water and other polar solvents . They can act as weak bases or acids, with the strength highly dependent on the nature of their substituent groups .Scientific Research Applications
Synthesis and Chemical Transformations
- Facile Syntheses of Polyfunctional Pyrazolyl Substituted and Pyrazolofused Pyridines : Utilization in one-pot syntheses of novel polyfunctional pyrazolyl-substituted monocyclic pyridines, 1,3-benzothiazole, and benzimidazole-fused pyridines, and pyrazolo[5,4-b]pyridines in ethanolic solution containing catalytic amounts of piperidine (Latif, Rady, & Döupp, 2003).
- Transformation of Ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate : Exploration of cyclization reactions in the presence of piperidine, leading to various tetrahydropyridine, dihydropyrazolone, and oxazole derivatives (Anusevičius et al., 2014).
Biological and Medicinal Applications
- Synthesis of 5,8-Diamino-Substituted Pyrano[4",3":4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidines : Creation of novel compounds with potential pharmacological properties, initiated by reactions of ethyl 1-amino-8,8-dimethyl-5-(piperidin-1-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate and similar structures (Paronikyan et al., 2016).
- Synthesis of Pyrazolyl-2, 4-thiazolidinediones as Antibacterial and Antifungal Agents : Investigation of thiazolidine-2, 4-diones (TZDs) synthesized using piperidine as a catalyst, showcasing antimicrobial properties (Aneja et al., 2011).
- EST64454: A Highly Soluble σ1 Receptor Antagonist Clinical Candidate for Pain Management : Development of a pyrazole-based σ1 receptor antagonist with potential for treating pain, synthesized through a process involving piperidine (Díaz et al., 2020).
Novel Compound Synthesis
- Ethyl 3‐ and 5‐Triflyloxy‐1H‐pyrazole‐4‐carboxylates in Synthesis of Condensed Pyrazoles : Use in Pd-catalysed cross-coupling reactions to synthesize condensed pyrazoles such as pyrano[4,3-c]pyrazol-4(1H)-ones and pyrimido[4',5':4,5]thieno[2,3-c]isoquinolines (Arbačiauskienė et al., 2011).
Antimicrobial and Anticancer Properties
- A Facile Synthesis of Thiazolo[3, 2]pyridines Containing Pyrazolyl Moiety and Their Antimicrobial Activity : Synthesis of novel thiazolo[3, 2]pyridines with pyrazolyl moiety, demonstrating antimicrobial activities (El-Emary et al., 2005).
- Design, Synthesis, and Cytotoxicity Evaluation of Pyrazolyl Pyrazoline and Pyrazolyl Aminopyrimidine Derivatives as Potential Anticancer Agents : Development of novel heterocyclic analogues showing significant cytotoxicity against various human cancer cell lines (Alam et al., 2018).
Additional Chemical and Biological Research
- Synthesis, Characterization, and Biological Screening of New Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines : Development of novel piperidinyl thieno tetrahydroisoquinolines with potential biological activities (Zaki et al., 2021).
- Microwave-Assisted Direct Amidation of Ethyl 1-Phenyl-5-hydroxy-1H-pyrazole-4-carboxylate : Investigation of microwave-assisted amidation processes with primary aliphatic amines, including piperidine (Milosevic et al., 2015).
Mechanism of Action
Target of Action
The compound belongs to the class of phenylpyrazoles . Compounds in this class often target protein kinases, which play crucial roles in signal transduction pathways within cells .
Biochemical Pathways
Given that it targets protein kinases, it’s likely that it affects signal transduction pathways within cells .
Result of Action
Modulation of protein kinase activity can have wide-ranging effects, including changes in cell growth, differentiation, and survival .
Safety and Hazards
The safety and hazards associated with a specific pyrazole compound would depend on its exact structure. For example, N-ethyl-1-phenyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide is classified as a highly flammable liquid and vapor. It is also harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .
Future Directions
The future directions in the field of pyrazole research involve the development of new synthetic techniques and the exploration of their biological activity. Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
properties
IUPAC Name |
1-ethyl-3-piperidin-3-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-2-16-12-7-3-6-11(12)13(15-16)10-5-4-8-14-9-10/h10,14H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXYMLFSQFTMGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CCC2)C(=N1)C3CCCNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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